1-(3-Iodo-5-methoxyphenyl)ethanone
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Overview
Description
1-(3-Iodo-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9IO2 It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 3-position and a methoxy group at the 5-position
Preparation Methods
The synthesis of 1-(3-Iodo-5-methoxyphenyl)ethanone typically involves the iodination of 3-methoxyacetophenone. One common method includes the reaction of 3-methoxyacetophenone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction is carried out under controlled conditions to ensure selective iodination at the 3-position .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Iodo-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is facilitated by the electron-withdrawing nature of the iodine atom, making the aromatic ring more susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-Iodo-5-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
1-(3-Iodo-5-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Bromo-5-methoxyphenyl)ethanone: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activities due to the difference in halogen atoms.
1-(3-Chloro-5-methoxyphenyl)ethanone: Contains a chlorine atom, which also affects its chemical and biological properties.
1-(3-Fluoro-5-methoxyphenyl)ethanone: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H9IO2 |
---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
1-(3-iodo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 |
InChI Key |
MJXWPWUHZNKQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)OC |
Origin of Product |
United States |
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